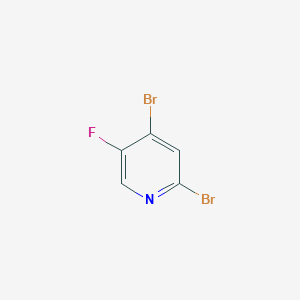

2,4-Dibromo-5-fluoropyridine

Description

Significance of Halopyridines as Synthetic Building Blocks

Halopyridines serve as versatile precursors in the synthesis of a wide array of more complex molecules. eurekalert.orgkubikat.org The carbon-halogen bond provides a reactive site for numerous chemical transformations, allowing for the strategic introduction of diverse functional groups.

The pyridine (B92270) scaffold is a common feature in many biologically active compounds, and the addition of halogens can significantly enhance their therapeutic or pesticidal properties. nsf.gov Halogenated pyridines are crucial intermediates in the production of pharmaceuticals and agrochemicals. cymitquimica.comlookchem.comvivanacl.com For instance, the presence of fluorine atoms can improve a molecule's metabolic stability and binding affinity to biological targets. Derivatives of halogenated pyridines are investigated for a range of applications, including the development of anticancer agents, antibiotics, and treatments for neuropathic pain. chemicalbook.com In the agrochemical industry, these compounds are used as precursors for pesticides, herbicides, and insecticides, contributing to improved crop protection. lookchem.comfluoromart.com

Halopyridines are fundamental in the creation of ligands for metal complexes. The halogen atoms can be readily displaced or used as handles in cross-coupling reactions to build more elaborate ligand structures. ossila.com For example, 2-bromo-4-fluoropyridine (B1291336) is utilized in the synthesis of 2,2'-bipyridine (B1663995) ligands, which are important in coordination chemistry. ossila.com These ligands can stabilize metal ions and are integral to the development of catalysts and functional materials, such as those used in organic light-emitting diodes (OLEDs). ossila.comossila.com The specific positioning of halogens on the pyridine ring allows for precise control over the electronic properties and coordination geometry of the resulting metal complexes.

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound in drug discovery. Halopyridines are key intermediates for creating diverse libraries of compounds for these studies. nsf.govchemrxiv.org The ability to selectively introduce or modify halogen substituents on the pyridine ring allows chemists to systematically probe how changes in a molecule's structure affect its biological function. nsf.govchemrxiv.org For example, studies on analogs of 2-Amino-3-bromo-5-fluoropyridine have demonstrated that the fluorine at the 5-position is critical for its anti-cancer efficacy. This strategic functionalization is a cornerstone of medicinal chemistry, enabling the refinement of compounds to enhance potency and selectivity. acs.org

Utility in Ligand Design for Metal Complexes

Overview of Dihalogenated Pyridine Systems

Dihalogenated pyridines, which contain two halogen atoms on the pyridine ring, present a higher level of complexity and synthetic potential compared to their monohalogenated counterparts.

The reactivity of dihalogenated pyridines is dictated by the nature and position of the halogen atoms. researchgate.net Different halogens (e.g., fluorine, chlorine, bromine) on the same pyridine ring exhibit distinct reactivities, enabling selective chemical transformations at specific positions. For example, in 5-bromo-2-fluoropyridine (B45044), the fluorine atom is more susceptible to nucleophilic aromatic substitution, whereas the bromine atom is preferentially used in palladium-catalyzed cross-coupling reactions. ossila.com This differential reactivity is a powerful tool for synthetic chemists. In the case of 2,4-dibromopyridine (B189624), Suzuki cross-coupling reactions can be directed to occur selectively at the 2-position under specific catalytic conditions. researchgate.net This unique reactivity profile allows for the stepwise and controlled construction of complex molecular architectures. cymitquimica.comresearchgate.net

Achieving regioselective halogenation of the pyridine ring—that is, introducing a halogen atom at a specific position—is a significant synthetic challenge. acs.org The electron-deficient nature of the pyridine ring makes it less reactive toward electrophilic aromatic substitution compared to benzene. chemrxiv.orgnih.gov Such reactions often require harsh conditions, including high temperatures and the use of strong acids, which can lead to a lack of selectivity and the formation of mixed regioisomers. nsf.govchemrxiv.orgacs.org In particular, direct halogenation at the C3 and C5 positions is difficult to achieve. digitellinc.com To overcome these limitations, modern synthetic methods have been developed, such as the halogenation of pyridine N-oxides or the use of designed phosphine (B1218219) reagents. acs.orgnih.gov Another innovative approach involves the temporary dearomatization of the pyridine ring to form reactive intermediates, known as Zincke imines, which can then undergo highly regioselective halogenation under mild conditions. nsf.govchemrxiv.org

Chemical Properties of 2,4-Dibromo-5-fluoropyridine

| Property | Value |

| CAS Number | 1256805-06-7 |

| Molecular Formula | C₅H₂Br₂FN |

| Appearance | Colorless to light yellow liquid or solid |

| SMILES | FC1=CN=C(Br)C=C1Br |

| InChI | InChI=1S/C5H2Br2FN/c6-3-1-5(7)9-2-4(3)8/h1-2H |

| InChI Key | ZKWTVVXHWYTWJT-UHFFFAOYSA-N |

Data sourced from cymitquimica.com

Related Dihalogenated Pyridine Compounds

| Compound Name | CAS Number | Molecular Formula | Key Application/Use |

| 2-Bromo-5-fluoropyridine (B41290) | 41404-58-4 | C₅H₃BrFN | Synthesis of mGluR5 antagonists. chemicalbook.com |

| 2,4-Dichloro-5-fluoropyridine | 189281-48-9 | C₅H₂Cl₂FN | Intermediate for pharmaceuticals and agrochemicals. |

| 5-Bromo-2-fluoropyridine | 766-11-0 | C₅H₃BrFN | Scaffold for active pharmaceutical ingredients (APIs) and semiconductor intermediates. ossila.com |

| 2-Bromo-4-fluoropyridine | 357927-50-5 | C₅H₃BrFN | Intermediate for synthesizing ligands and catalysts. ossila.com |

| 2,4-Dibromopyridine | 626-05-1 | C₅H₃Br₂N | Precursor for regioselective Suzuki cross-coupling reactions. researchgate.net |

Unique Reactivity Profiles due to Halogen Substitution

Specific Research Context of this compound

Among the vast family of halogenated pyridines, this compound is a compound of specific interest due to its unique substitution pattern. This molecule features two bromine atoms at the 2- and 4-positions and a fluorine atom at the 5-position of the pyridine ring. cymitquimica.com This distinct arrangement of different halogens gives rise to a nuanced chemical behavior that is actively being explored in various research domains.

The compound is recognized for its utility as an intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. cymitquimica.comossila.com Its chemical structure allows for selective reactions, where one halogen can be targeted for substitution or coupling reactions while the others remain intact, providing a powerful tool for synthetic chemists.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 1256805-06-7 |

| Molecular Formula | C₅H₂Br₂FN |

| Appearance | Colorless to light yellow liquid or solid |

This table provides a summary of the general properties of this compound.

Positional isomerism is a form of structural isomerism where compounds share the same molecular formula but differ in the position of a substituent group on the main carbon chain or ring. aakash.ac.indoubtnut.com In the context of di- and tri-substituted pyridines like this compound, the specific locations of the bromo and fluoro substituents have a profound impact on the molecule's reactivity, spectroscopic properties, and intermolecular interactions. rsc.orgnih.gov

The electronic effects of the halogens are position-dependent. The nitrogen atom in the pyridine ring influences the electron density at each carbon position differently, which in turn affects the reactivity of the attached halogens. google.com For nucleophilic aromatic substitution (SNAr) reactions, a common reaction pathway for halopyridines, the reactivity of a halogen is significantly influenced by its position relative to the nitrogen atom and other substituents. acs.orgacs.org

The study of positional isomers of dibromofluoropyridine, such as 2,3-Dibromo-5-fluoropyridine, 2,5-Dibromo-3-fluoropyridine, and 2,6-Dibromo-3-fluoropyridine, provides valuable insights into how the substituent arrangement dictates chemical behavior. nih.govnih.govnih.gov Each isomer exhibits a unique reactivity profile, highlighting the critical role of positional isomerism.

Table 2: Selected Positional Isomers of Dibromofluoropyridine

| Compound Name | CAS Number |

| 2,3-Dibromo-5-fluoropyridine | Not available in search results |

| 2,5-Dibromo-3-fluoropyridine | 156772-60-0 |

| 2,5-Dibromo-4-fluoropyridine | 1033203-46-1 |

| 2,6-Dibromo-3-fluoropyridine | 41404-59-5 |

| 3,4-Dibromo-2-fluoropyridine | 137718-84-4 |

This interactive table showcases various positional isomers of dibromofluoropyridine, emphasizing the diversity within this specific class of halogenated pyridines.

The specific structure of this compound makes it a particularly valuable reagent in organic synthesis. The presence of two different types of halogens at distinct positions offers opportunities for sequential and site-selective cross-coupling and substitution reactions. cymitquimica.com This allows for the controlled and stepwise introduction of different functional groups, which is a key strategy in the synthesis of complex target molecules.

The bromine atoms, particularly the one at the 4-position, are susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. ossila.comchemicalbook.com The fluorine atom, being at the 5-position, is generally less reactive in these types of transformations but can participate in nucleophilic aromatic substitution reactions under specific conditions. google.comacs.org This orthogonal reactivity is highly desirable in synthetic design.

Researchers focus on this particular isomer to leverage this differential reactivity. For instance, one of the bromine atoms can be selectively replaced, and the resulting intermediate can then undergo further transformation at the other bromine or the fluorine position. This strategic approach is crucial in the construction of novel pharmaceutical candidates and advanced materials where precise control over the molecular architecture is paramount. nbinno.comrsc.org The unique electronic properties conferred by the combination of two bromine atoms and a fluorine atom also make it an interesting scaffold for creating molecules with tailored biological or photophysical properties. northampton.ac.uk

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dibromo-5-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FN/c6-3-1-5(7)9-2-4(3)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWTVVXHWYTWJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695537 | |

| Record name | 2,4-Dibromo-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256805-06-7 | |

| Record name | 2,4-Dibromo-5-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256805-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Pathways of 2,4 Dibromo 5 Fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, being electron-deficient, is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of electron-withdrawing halogen substituents. benthambooks.com Nucleophilic aromatic substitution (SNAr) reactions on 2,4-Dibromo-5-fluoropyridine are a key feature of its chemistry, allowing for the introduction of a variety of functional groups. These reactions proceed through a bimolecular addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. benthambooks.com

Regioselectivity in SNAr with Fluorine and Bromine Substituents

In the context of nucleophilic aromatic substitution on polyhalogenated pyridines, the position of attack is a critical aspect. For dihalopyridines, nucleophilic attack generally occurs preferentially at the 4-position. researchgate.netresearchgate.net This is attributed to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during attack at the ortho (2- or 6-) and para (4-) positions.

In this compound, the fluorine atom, being the most electronegative halogen, is typically the better leaving group in SNAr reactions compared to bromine. chemrxiv.org However, the regioselectivity is primarily dictated by the electronic activation of the carbon positions. The carbon at the 4-position is generally more susceptible to nucleophilic attack than the 2-position in 2,4-dihalopyridines. researchgate.netresearchgate.net

Influence of Reaction Conditions on Selectivity

The outcome of SNAr reactions can be highly sensitive to the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. acs.org For instance, in the reaction of 2,4-dichloropyrimidine (B19661), which shares a similar substitution pattern, the selectivity can be shifted between the C-2 and C-4 positions by altering substituents on the ring. With an electron-donating group at the C-6 position, nucleophilic attack is directed to the C-2 position.

The choice of base and solvent can also be crucial. For example, in the reaction of 5-bromo-2-fluoropyridine (B45044) with pyrazole, various bases and solvents were screened to optimize the reaction conditions, with potassium carbonate in DMSO proving effective. rsc.org Temperature also plays a significant role; increasing the temperature can sometimes lead to disubstituted products. rsc.org

Impact of Electron-Withdrawing Nature of Halogens on Reactivity

The presence of multiple halogen atoms on the pyridine ring significantly enhances its reactivity towards nucleophiles. benthambooks.com Halogens withdraw electron density from the ring through their inductive effect, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. benthambooks.comacs.org This increased reactivity makes halogenated pyridines valuable intermediates in organic synthesis. cymitquimica.com The order of reactivity for leaving groups in SNAr reactions is generally Ar-F >> Ar-Cl ~ Ar-Br. chemrxiv.org This is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond. nih.gov

Comparison with Other Dihalopyridines

The reactivity of this compound can be compared with other dihalopyridines to understand the influence of the specific halogen substituents.

2,4-Dichloropyridine (B17371): Similar to 2,4-dibromopyridine (B189624), 2,4-dichloropyridine typically undergoes nucleophilic substitution at the 4-position. researchgate.net However, the regioselectivity can be reversed by introducing a bulky trialkylsilyl group at the 5-position, which sterically hinders attack at the 4-position and directs the nucleophile to the 2-position. researchgate.net Computational studies on 2,4-dichloropyrimidine show that while C-4 attack is generally favored, the presence of other substituents can alter this preference.

2,5-Dibromopyridine: In 2,5-dibromopyridine, nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions preferentially occur at the C-2 position. wuxibiology.com This is in contrast to halogen-metal exchange reactions, which favor the C-5 position. wuxibiology.com This highlights how different reaction mechanisms can lead to different regiochemical outcomes.

Cross-Coupling Reactions

This compound is also a valuable substrate for various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-F bonds can be exploited for selective functionalization.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. This reaction is widely used in the synthesis of biaryls and other conjugated systems.

For 2,4-dibromopyridine, Suzuki-Miyaura cross-coupling with organoboron reagents typically exhibits C2-arylation site-selectivity. nih.govresearchgate.net This regioselectivity is explained by the higher electrophilicity of the C2-Br bond compared to the C4-Br bond. researchgate.net The use of specific catalysts, such as C3-symmetric tripalladium clusters, can further enhance the C2-selectivity in the Suzuki-Miyaura coupling of 2,4-dibromopyridine derivatives. nih.gov The reaction conditions, including the palladium source, ligand, and base, are critical for achieving high yields and selectivity. researchgate.net

Regioselective Carbon-Carbon Bond Formation

Stille Coupling with Organotin Reagents

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that involves the reaction of an organotin compound with an organic halide. wikipedia.org This method is widely used for the formation of carbon-carbon bonds and is compatible with a variety of functional groups. libretexts.org The reaction mechanism involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product. wikipedia.org

In the context of this compound, the Stille coupling offers another pathway for selective functionalization. The reactivity of the carbon-halogen bond in Stille reactions generally follows the trend I > Br > Cl, making the bromo-substituents on the pyridine ring suitable for this transformation. wikipedia.orglibretexts.org The regioselectivity of the Stille coupling on 2,4-dibromopyridine mirrors that of the Suzuki coupling, with the C2 position being the more reactive site under standard conditions.

While specific studies on the Stille coupling of this compound are not extensively detailed in the provided context, the general principles of Stille reactions on dihalopyridines can be applied. The use of various palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in the presence of a suitable solvent like DMF is common. harvard.edu Additives such as CuI can significantly accelerate the reaction rate. harvard.edu A significant drawback of Stille coupling is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification procedures. sdlookchem.com

Other Palladium- and Copper-Catalyzed Reactions

Beyond the well-established Suzuki, Stille, and Sonogashira reactions, this compound can participate in other palladium- and copper-catalyzed transformations. These reactions further expand the synthetic utility of this versatile building block.

One such reaction is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of amine nucleophiles at the halogenated positions of the pyridine ring. A study on the synthesis of 2-amino-5-fluoropyridines utilized a palladium-catalyzed amination of 2-bromo-5-fluoropyridine (B41290) with various amines. rsc.org The reaction was carried out using a Pd₂(dba)₃ catalyst, the Xphos ligand, and sodium tert-butoxide as the base in toluene (B28343) at elevated temperatures. rsc.org This methodology provides a route to a diverse set of substituted aminopyridines.

Copper-catalyzed reactions are also relevant. For example, copper-catalyzed C-N bond formation has been reported for the reaction of brominated N-heterocycles with amines. rsc.org These reactions offer an alternative to palladium-catalyzed methods and can sometimes provide different selectivity or functional group tolerance.

Additionally, palladium-catalyzed denitrogenative reactions of 1,2,3-benzotriazin-4(3H)-ones with terminal alkynes, co-catalyzed by copper, have been developed to synthesize various functionalized nitrogen-containing heterocycles. nih.gov While not a direct reaction of this compound, this illustrates the broad scope of palladium and copper catalysis in heterocyclic chemistry.

Reactivity towards Organometallic Reagents (e.g., organolithium reagents, Grignard reagents)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack by strong organometallic reagents such as organolithium and Grignard reagents. ambeed.com The attack typically occurs at the C2 and C4 positions, as this allows the negative charge in the intermediate to be stabilized by the electronegative nitrogen atom. ambeed.com

For halogenated pyridines, these organometallic reagents can also induce halogen-metal exchange reactions. In the case of 2,5-dibromopyridine, selective bromine-lithium exchange at the C5 position can be achieved using lithium diisopropylamide (LDA). acs.org The regioselectivity of these exchanges can be influenced by the choice of the organometallic reagent and the reaction conditions.

Grignard reagents (RMgX) are formed by reacting an alkyl or aryl halide with magnesium metal. libretexts.org They are powerful nucleophiles and are widely used in the formation of carbon-carbon bonds. libretexts.org The reaction of Grignard reagents with dihalopyridines can lead to either nucleophilic substitution or metal-halogen exchange. For example, 2,3-dibromo-5-chloropyridine (B45329) has been used in regiospecific Grignard reactions. chemicalbook.com In the case of 2,4-dibromopyridine, reaction with a Grignard reagent in the presence of a palladium catalyst can lead to cross-coupling, with selectivity influenced by the catalyst system. researchgate.net

Organolithium reagents (RLi) are also highly reactive nucleophiles and strong bases. libretexts.org Their reactions with halopyridines can result in addition, substitution, or metal-halogen exchange. The outcome of the reaction depends on the specific organolithium reagent, the substrate, and the reaction conditions. For instance, the reaction of fluoropyridines with lithium diisopropylamide (LDA) has been studied in detail, revealing the kinetics of ortholithiation. acs.org

Other Transformation Reactions

In addition to the reactions discussed above, this compound can undergo other chemical transformations that further highlight its synthetic versatility.

One important reaction is nucleophilic aromatic substitution (SNAr). The fluorine atom in fluorinated pyridines is often more susceptible to nucleophilic substitution than other halogens like chlorine or bromine. nih.govossila.com This is due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack. nih.gov For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.gov This differential reactivity can be exploited for the selective functionalization of this compound, where a nucleophile could preferentially displace the fluorine atom over the bromine atoms under certain conditions. However, in other systems, C-F bond activation can be more challenging. rsc.org

Hydrogenation can be used to remove the bromo substituents. For example, 3-amino-2,4,6-tribromo-5-fluoropyridine can be hydrogenated using a palladium catalyst to yield 3-amino-5-fluoropyridine. This dehalogenation reaction provides a route to partially or fully de-brominated pyridine derivatives.

The bromine atoms on the pyridine ring can also participate in radical reactions. For instance, tributyltin hydride can be used to generate a carbon-centered radical from a carbon-halogen bond, which can then participate in intermolecular or intramolecular carbon-carbon bond-forming reactions. libretexts.org

Reduction of Halogen Atoms

The reduction of halogen atoms from the this compound ring can proceed either partially, to yield monobrominated fluoropyridines, or completely, to afford 3-fluoropyridine. While specific literature on the direct reduction of this compound is not prevalent, the reactivity can be inferred from studies on analogous dihalopyridines and the known principles of catalytic hydrogenation and single-electron transfer reactions.

Catalytic hydrogenation is a common method for dehalogenation. vapourtec.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide, in the presence of hydrogen gas. vapourtec.compressbooks.pub The reaction occurs on the surface of the metal catalyst, where both hydrogen and the substrate are adsorbed. pressbooks.pub For this compound, catalytic hydrogenation would likely exhibit regioselectivity. The C-2 position of a pyridine ring is generally more electron-deficient and sterically accessible for oxidative addition to a palladium catalyst compared to the C-4 position. researchgate.netnih.gov This suggests that selective reduction of the bromine atom at the C-2 position is feasible under controlled conditions, leading to the formation of 4-Bromo-3-fluoropyridine. More forcing conditions would be expected to reduce both bromine atoms.

Another avenue for reduction involves photoredox catalysis, which can facilitate the selective single-electron reduction of halopyridines to generate pyridyl radicals. nih.gov These radicals can then be converted to the dehalogenated product. The reduction potential of the C-Br bond is a key factor, and proton-coupled electron transfer (PCET) mechanisms have been proposed to facilitate the reduction of bromopyridines that are otherwise difficult to reduce directly. nih.gov

Functional Group Interconversions at Halogenated Positions

The bromine atoms at the C-2 and C-4 positions of this compound serve as versatile handles for a variety of functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions and halogen-metal exchange. These transformations allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted fluoropyridines.

The regioselectivity of these reactions is a critical aspect, often influenced by the catalyst system, ligands, and reaction conditions. Studies on the closely related 2,4-dibromopyridine have shown that the C-2 position is typically more reactive in Suzuki-Miyaura cross-coupling reactions when using conventional mononuclear palladium catalysts. researchgate.netnih.govacs.org This preference is attributed to the greater electrophilicity of the C-2 position, facilitating the initial oxidative addition step of the catalytic cycle. researchgate.net Consequently, reaction of this compound with an organoboron reagent under these conditions would be expected to predominantly yield 2-substituted-4-bromo-5-fluoropyridine derivatives.

Interestingly, the regioselectivity can be reversed. Research has demonstrated that employing multinuclear palladium clusters or specific N-heterocyclic carbene (NHC) ligated palladium complexes can switch the selectivity to favor functionalization at the C-4 position. acs.orgrsc.org This highlights the tunability of the reaction outcome based on the choice of catalyst.

Halogen-metal exchange offers another powerful strategy for selective functionalization. Treatment of polyhalogenated pyridines with organolithium or magnesium reagents can lead to the formation of pyridyl-metal species, which can then be trapped with various electrophiles. znaturforsch.com For 2,4-dibromopyridine, it has been shown that bromine-magnesium exchange can be directed to either the C-2 or C-4 position with high selectivity depending on the reagents and conditions used. researchgate.net This allows for the controlled, stepwise introduction of different functional groups at these two positions.

The following table summarizes key findings from studies on the functional group interconversions of 2,4-dibromopyridine, which serve as a model for the reactivity of this compound.

Table 1: Regioselective Functional Group Interconversions of 2,4-Dibromopyridine

| Reaction Type | Reagents and Conditions | Major Product Position | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid, [Pd3]+ cluster catalyst, Cs2CO3 | C-2 | up to 99% | acs.org |

| Suzuki-Miyaura Coupling | p-Fluorophenyl boronic acid, Pd(OAc)2, PPh3, K3PO4 | C-2 | - | acs.org |

| Suzuki-Miyaura Coupling | Aryl boronic acids, Trinuclear Pd(II)-NHC complex | C-4 | - | rsc.org |

| Kumada Coupling | Grignard reagents, Multinuclear Pd species | C-4 | - | nih.govacs.org |

| Sonogashira Coupling | Phenylacetylene, [Pd3]+ cluster catalyst | C-2 | Good | acs.org |

| Negishi Coupling | Organozinc reagents, [Pd3]+ cluster catalyst | C-2 | Good | acs.org |

Applications of 2,4 Dibromo 5 Fluoropyridine in Organic Synthesis

Building Block for Complex Heterocyclic Systems

The inherent reactivity of 2,4-Dibromo-5-fluoropyridine makes it an ideal starting material for the synthesis of more elaborate heterocyclic structures. The differential reactivity of the halogen substituents allows for selective transformations, enabling the controlled introduction of various functional groups.

Synthesis of Poly-substituted Pyridine (B92270) Derivatives

Polysubstituted pyridines are crucial scaffolds in medicinal chemistry and materials science. rsc.org The presence of multiple halogen atoms on this compound allows for sequential and site-selective reactions to introduce a variety of substituents onto the pyridine core. rsc.org For instance, the fluorine atom is generally more susceptible to nucleophilic aromatic substitution (SNAr) reactions compared to the bromine atoms. ossila.com This difference in reactivity enables the selective replacement of the fluorine atom, followed by subsequent functionalization at the bromine-substituted positions through reactions like Suzuki or Sonogashira cross-coupling. ossila.comossila.com This stepwise approach provides a powerful tool for creating a diverse library of highly functionalized pyridine derivatives, which are key intermediates for various applications. rsc.orgfluoromart.com

Construction of Fused-Ring Systems

The strategic placement of reactive handles on the this compound ring facilitates the construction of fused heterocyclic systems. These complex, multi-ring structures are prevalent in many biologically active natural products and synthetic drugs. rsc.org By carefully choosing reaction partners and conditions, chemists can induce intramolecular cyclization reactions, effectively "stitching" new rings onto the initial pyridine scaffold. For example, a substituent introduced at the 4-position can be designed to react with the bromine at the 5-position, leading to the formation of a new fused ring. This methodology has been successfully employed in the synthesis of various fused pyridone and other complex heterocyclic systems. organic-chemistry.org

Precursor for Active Pharmaceutical Ingredients (APIs) and Agrochemicals

The pyridine motif is a common feature in a vast number of pharmaceuticals and agrochemicals. fluoromart.comresearchgate.net The unique electronic properties conferred by the halogen atoms in this compound can significantly influence the biological activity and physicochemical properties of the final products. cymitquimica.com

Diversification of Candidate Compounds in Drug Discovery

In the quest for new drugs, the ability to rapidly generate a wide array of structurally related compounds for biological screening is paramount. scielo.br this compound serves as an excellent platform for this purpose. The differential reactivity of its halogen atoms allows for parallel synthesis approaches, where a common intermediate is treated with a variety of reagents to produce a library of diverse molecules. nih.gov This diversification strategy accelerates the identification of lead compounds with improved potency, selectivity, and pharmacokinetic profiles. The presence of fluorine, in particular, is often associated with enhanced metabolic stability and binding affinity. nih.gov

Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. mpg.dechimia.ch This approach allows for the direct introduction of new functional groups into an already advanced intermediate, avoiding the need for a lengthy de novo synthesis. mpg.de The reactivity of this compound and its derivatives makes them suitable reagents for LSF. For example, a fragment derived from this pyridine could be coupled to a complex core structure, introducing both the pyridine ring and its halogen functionalities for further modification. nih.gov This strategy is particularly valuable for fine-tuning the properties of a lead compound to optimize its therapeutic potential. nih.gov

Role in Materials Science and Organic Electronics

The application of halogenated pyridines extends beyond the life sciences into the realm of materials science and organic electronics. ossila.com The electronic properties of the pyridine ring, modified by the presence of electron-withdrawing halogen atoms, can be harnessed to create materials with specific optical and electronic characteristics. These compounds can be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. ossila.comossila.com For example, fluorinated pyridine derivatives have been used as building blocks for host materials in OLEDs and as components of ligands for phosphorescent metal complexes. ossila.comossila.com The ability to tune the electronic properties of these materials through synthetic modification of the pyridine core makes this compound a potentially valuable precursor in this field.

Building Blocks for OLEDs and Semiconductor Intermediates

The unique electronic properties of the fluoropyridine core make this compound and related compounds valuable synthons for materials used in organic light-emitting diodes (OLEDs) and organic semiconductors. The aromatic and electron-deficient nature of the pyridine ring is a desirable characteristic for semiconductor materials. ossila.com

Halogenated pyridines, such as this compound, are employed in the construction of larger conjugated systems. The bromine atoms can be readily displaced or used in cross-coupling reactions, such as Suzuki or Stille couplings, to build up the complex molecular architectures required for OLED materials. For instance, derivatives of di-halogenated pyridines are used to synthesize host materials for phosphorescent OLEDs. ossila.com The strategic placement of fluorine atoms can also influence the electronic properties and stability of the final materials.

While direct research findings on this compound for specific OLED devices are not prevalent in the provided results, the application of similar di-halogenated pyridines as building blocks for semiconductor intermediates is well-established. For example, 5-Bromo-2-fluoropyridine (B45044) is noted as an ideal building block for semiconductors due to its aromaticity and electron deficiency. ossila.com This suggests that this compound would similarly serve as a precursor to complex organic molecules with applications in organic electronics.

Ligands for Coordination Chemistry and Metalloorganic Structures

The pyridine nitrogen atom in this compound provides a coordination site for metal ions, making it a precursor for ligands in coordination chemistry. The resulting metalloorganic structures can have applications in catalysis and materials science.

Bipyridine ligands, which are fundamental in coordination chemistry, can be synthesized from halogenated pyridines. ossila.com For example, 2-bromo-4-fluoropyridine (B1291336) is used to synthesize 2,2'-bipyridine (B1663995) ligands through Stille coupling. ossila.com These ligands can then be used to form complexes with various metals. The fluorine and bromine substituents on the pyridine ring can be further functionalized to tune the electronic and steric properties of the resulting ligands and their metal complexes. ossila.comresearchgate.net

The synthesis of nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines from 4-bromo-2,6-difluoropyridine (B1343820) highlights the utility of halopyridines in creating complex ligands. researchgate.net These ligands are valuable for tuning the chelating and photophysical properties of metalloorganic structures. researchgate.net Although a direct example using this compound was not found, the principles demonstrated with similar compounds are applicable. The bromine atoms on this compound offer sites for cross-coupling reactions to build more complex ligand architectures.

Development of Chemical Catalysts and Reagents

The reactivity of the carbon-halogen bonds in this compound allows for its use in the development of new chemical catalysts and reagents. The different halogens (bromine and fluorine) exhibit distinct reactivities, enabling selective transformations.

The fluorine atom on a pyridine ring is generally more susceptible to nucleophilic aromatic substitution (SNAr) than chlorine or bromine. acs.org This allows for the selective replacement of the fluorine atom with other functional groups. Conversely, the bromine atoms are more reactive in palladium-catalyzed cross-coupling reactions. acs.org This differential reactivity is crucial for the stepwise functionalization of the pyridine ring.

For example, in dihalogenated pyridines, site-selective cross-coupling reactions can be achieved. Studies on 2,4-dibromopyridine (B189624) have shown that the selectivity of arylation at the C2 or C4 position can be controlled by the choice of palladium catalyst species. acs.org This principle of selective functionalization is directly applicable to this compound, where the presence of the fluorine atom adds another layer of synthetic versatility. The ability to perform selective SNAr reactions at the fluorine-bearing carbon and cross-coupling reactions at the bromine-bearing carbons allows for the synthesis of highly substituted pyridines, which are important scaffolds for catalysts and specialized reagents. rsc.org

Computational Chemistry Studies on 2,4 Dibromo 5 Fluoropyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating various aspects of the chemistry of 2,4-Dibromo-5-fluoropyridine.

Elucidation of Reaction Mechanisms and Selectivity

DFT calculations have been pivotal in understanding the mechanisms of reactions involving halogenated pyridines. For instance, in the context of cross-coupling reactions, which are fundamental in creating complex molecules from simpler starting materials, DFT can model the intricate steps of the catalytic cycle. Studies on similar di-substituted pyridines, such as 2,4-dibromopyridine (B189624), have shown that the regioselectivity of reactions like the Suzuki cross-coupling is influenced by the electronic properties of the pyridine (B92270) ring and the nature of the catalyst. researchgate.net The presence of a fluorine atom at the 5-position in this compound introduces further electronic asymmetry, which DFT calculations can quantify to predict the more reactive site for substitution.

In photocatalytic reactions, DFT has been used to investigate the radical hydroarylation of functionalized olefins with halopyridines. nih.gov These calculations help in understanding the reduction potentials of the halopyridine substrates and the thermodynamics of the reaction steps. nih.gov For this compound, DFT could predict which of the two bromine atoms is more susceptible to radical anion fragmentation, guiding the selective synthesis of desired products. nih.gov

Computational studies on the halogenation of pyridines have also employed DFT to model the mechanism of carbon-halogen bond formation. nih.gov These studies indicate that such reactions often proceed via a stepwise SNAr pathway, where the activation of the pyridine nitrogen is a crucial step. nih.gov The rate-determining step is often the elimination of the leaving group, and steric interactions can play a significant role in the reactivity. nih.gov

Prediction of Reactivity Profiles

The electron-withdrawing nature of the fluorine atom and the two bromine atoms in this compound significantly influences its reactivity. DFT calculations can precisely map the electron density distribution across the molecule, identifying electron-deficient sites that are prone to nucleophilic attack and electron-rich sites susceptible to electrophilic attack. The calculated HOMO-LUMO energy gap can provide an indication of the molecule's kinetic stability.

Table 1: Calculated Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3,5-Dibromo-2-fluoropyridine | 2,4-Dibromo-5-fluoropyrimidine |

| Molecular Weight | 254.88 | 254.88 | 255.87 |

| Heavy Atom Count | 8 | 9 | 8 |

| Aromatic Heavy Atom Count | 6 | 6 | 6 |

| Fraction Csp3 | 0.0 | 0.0 | Not Available |

| Rotatable Bond Count | 0 | 0 | Not Available |

| H-bond Acceptors | 1 | 2 | Not Available |

| H-bond Donors | 0 | 0 | Not Available |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | 15.79 Ų | Not Available |

| Molar Refractivity | 39.59 | 39.59 | Not Available |

This table presents computationally predicted physicochemical properties. Data for this compound is from available chemical databases. bldpharm.com Data for related compounds is included for comparison. ambeed.comambeed.com

Molecular Modeling and Docking Studies (in the context of drug design with derivatives)

Molecular modeling and docking are computational techniques that are indispensable in modern drug discovery. pomics.com These methods allow scientists to predict how a molecule, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. pomics.com This predictive power helps in designing and prioritizing new compounds for synthesis and biological testing. nih.gov

In a typical molecular docking study, a three-dimensional model of the target protein is used to simulate the binding of a ligand. The software calculates the most likely binding pose and estimates the binding affinity, often expressed as a docking score or binding energy. pomics.com For derivatives of this compound, these studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to the binding. rsc.org This information is crucial for understanding the molecular basis of the compound's potential biological activity. nih.gov

For instance, if a derivative of this compound is being investigated as a kinase inhibitor, docking studies can show how the molecule fits into the ATP-binding site of the kinase. The pyridine core can act as a scaffold, and the substituents can be modified to optimize interactions with specific amino acid residues in the binding pocket.

Structure-Activity Relationship (SAR) Insights from Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. collaborativedrug.com Computational approaches, particularly quantitative structure-activity relationship (QSAR) models, play a significant role in modern SAR analysis. nih.gov These models use statistical methods to correlate variations in the chemical structure of a series of compounds with their measured biological activity.

For derivatives of this compound, computational SAR can provide valuable insights. By generating a set of molecular descriptors (physicochemical properties, topological indices, etc.) for each derivative and correlating them with their biological activity, a predictive model can be built. nih.gov This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. researchgate.net

For example, a QSAR study on a series of inhibitors might reveal that a particular substitution pattern on the pyridine ring is crucial for activity. uef.fi This information can then be used to design new derivatives with enhanced potency. Computational SAR can also help in understanding the role of the fluorine and bromine atoms in the biological activity of these compounds.

Advanced Spectroscopic Characterization Techniques for 2,4 Dibromo 5 Fluoropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 2,4-Dibromo-5-fluoropyridine, offering insights into the proton, carbon, and fluorine nuclei.

¹H NMR for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of protons within a molecule. For pyridine (B92270) derivatives, the position of substituents significantly influences the chemical shifts of the remaining ring protons. In the case of this compound, the two protons on the pyridine ring exhibit distinct signals due to their unique electronic surroundings. The proton at the C-3 position is typically influenced by the adjacent bromine and fluorine atoms, while the proton at the C-6 position is affected by the neighboring nitrogen atom and bromine.

¹³C NMR for Carbon Backbone Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift influenced by the attached atoms (H, Br, F) and its position within the pyridine ring. The carbons directly bonded to the electronegative bromine and fluorine atoms (C-2, C-4, and C-5) are expected to show significant shifts. For instance, in 2-Bromo-5-fluoropyridine (B41290), the carbon atoms exhibit characteristic chemical shifts that are crucial for its identification. chemicalbook.com The presence of an additional bromine atom in this compound would further modify these shifts, providing a unique spectral fingerprint.

¹⁹F NMR for Fluorine Environment Analysis

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a highly sensitive technique for characterizing fluorine-containing compounds. lcms.cz The chemical shift of the fluorine atom in this compound is a key identifier. The position of the fluorine atom on the pyridine ring, along with the presence of the two bromine atoms, will determine its specific resonance frequency. sigmaaldrich.com For comparison, the ¹⁹F NMR spectrum of 2-fluoropyridine (B1216828) shows a characteristic chemical shift, which would be altered by the introduction of bromine substituents. spectrabase.comspectrabase.com The coupling between the fluorine and the adjacent proton (H-6) and carbon atoms can also be observed, providing further structural confirmation.

| Spectroscopic Data for Related Fluorinated Pyridines | |

| Compound | ¹⁹F NMR Chemical Shift (ppm) |

| 2-Fluoropyridine | Not explicitly stated in search results |

| 3-Fluoropyridine | Not explicitly stated in search results |

| 4-Fluorobenzyl bromide | Not explicitly stated in search results |

| [4-(trifluoromethyl)phenyl]methanamine | Singlet |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously determining the complete molecular structure by revealing correlations between different nuclei. huji.ac.il

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For a derivative of this compound, a COSY spectrum would show a correlation between the protons at the C-3 and C-6 positions if they are close enough to have a significant coupling constant.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with directly attached carbon atoms. sdsu.edugithub.io For this compound, an HSQC spectrum would definitively link the proton at C-3 to its corresponding carbon and the proton at C-6 to its carbon. researchgate.net This is crucial for assigning the ¹H and ¹³C NMR spectra correctly.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.edu An HMBC spectrum would be invaluable in confirming the substitution pattern of this compound by showing correlations between, for example, the proton at C-6 and the carbons at C-2, C-4, and C-5. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the stretching and bending vibrations of its various bonds. Key expected vibrations include:

C-H stretching and bending frequencies for the aromatic protons.

C-N and C-C stretching vibrations within the pyridine ring.

C-F stretching vibration, which typically appears in a specific region of the spectrum.

C-Br stretching vibrations, which are found at lower frequencies.

While a specific IR spectrum for this compound was not found, data for related compounds like 2-fluoropyridine and 4-bromo-2-fluoropyridine (B161659) are available and provide a basis for interpretation. nih.govnist.govthermofisher.com The collective pattern of these absorption bands provides a unique fingerprint for the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. uomustansiriyah.edu.iq For this compound, the mass spectrum would show a molecular ion peak (M+) corresponding to its exact mass. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the molecular ion peak will appear as a characteristic isotopic cluster (M, M+2, M+4). savemyexams.com

The fragmentation of the molecular ion under electron impact would lead to the loss of bromine and fluorine atoms or other small neutral fragments, resulting in a series of fragment ions. savemyexams.comlibretexts.orgacdlabs.com Analyzing the mass-to-charge ratio (m/z) of these fragments helps to piece together the structure of the original molecule. uni.lu

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy serves as a powerful non-destructive technique for obtaining a unique vibrational fingerprint of a molecule. This method is complementary to infrared (IR) spectroscopy and is particularly sensitive to the vibrations of non-polar bonds and symmetric stretching modes, which are prevalent in the pyridine ring structure.

While specific Raman spectral data for this compound is not extensively detailed in publicly available literature, the principles of the technique can be understood from the analysis of related halogenated pyridines. For instance, the Raman spectrum of a compound like 4-Bromo-2-fluoropyridine would exhibit characteristic bands corresponding to the stretching and bending vibrations of its C-C, C-N, C-H, C-F, and C-Br bonds. nih.gov Each of these vibrational modes appears at a specific Raman shift (typically measured in wavenumbers, cm⁻¹), and their collective pattern constitutes a unique fingerprint for the molecule's structure.

In the case of this compound, the Raman spectrum would be expected to show:

Ring Breathing Modes: Strong, sharp bands characteristic of the pyridine ring's symmetric expansion and contraction.

C-Br Stretching Vibrations: These would appear at lower frequencies, and the presence of two bromine atoms might lead to symmetric and asymmetric stretching modes.

C-F Stretching Vibration: A characteristic band at a higher frequency than the C-Br stretches.

Ring Deformation Modes: A series of bands corresponding to in-plane and out-of-plane bending of the pyridine ring.

The precise positions and intensities of these bands are highly sensitive to the substitution pattern. Therefore, Raman spectroscopy is an invaluable tool for distinguishing between isomers and for confirming the identity of this compound. Furthermore, in the study of its derivatives, changes in the Raman spectrum, such as the disappearance of the C-Br stretching bands and the appearance of new bands corresponding to a new substituent, can be used to monitor the progress of a chemical reaction. The technique is also highly effective for analyzing polymorphic forms of a compound, as different crystal lattices can induce subtle but measurable shifts in the Raman bands. americanpharmaceuticalreview.com

Table 1: Representative Raman Spectroscopy Instrumentation (Based on data for related compounds)

| Parameter | Details | Source |

| Instrument | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | nih.gov |

| Technique | FT-Raman | nih.gov |

| Data Source | Bio-Rad Laboratories | nih.gov |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature and extent of its conjugated π-electron system.

For pyridine and its derivatives, the absorption bands in the UV-Vis spectrum typically arise from π → π* and n → π* transitions. The pyridine ring itself has a conjugated system of π-electrons. The introduction of substituents like bromine and fluorine atoms can cause a shift in the absorption maxima (λmax) and a change in the molar absorptivity (ε). These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), provide valuable information about the electronic effects of the substituents on the pyridine ring.

A rapid and sensitive UV-Vis spectroscopic method can be developed for the quantitative analysis of this compound derivatives. nih.gov By establishing a calibration curve, the concentration of a derivative in a solution can be determined. This is particularly useful for reaction monitoring and quality control purposes. The specificity of the method ensures that the maximum absorbance wavelength is unique to the analyte, with no interference from solvents or starting materials. nih.gov

Table 2: Application of UV-Vis Spectroscopy in Pyrimidine (B1678525) Derivative Analysis

| Parameter | Finding | Application to this compound Derivatives | Source |

| Linearity | The method was found to be linear over a specific concentration range. | Could be used for quantitative determination of derivative concentration. | nih.gov |

| Specificity | The derivative shows maximum absorbance at a specific wavelength with no solvent interference. | A specific λmax could be identified for a derivative to monitor its formation or purity. | nih.gov |

| Detection | The pyrimidine derivative was monitored at 275 nm. | The λmax for a derivative of this compound would depend on the final structure, particularly the extent of conjugation. | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction analysis would yield a detailed structural model. This would confirm the substitution pattern on the pyridine ring and provide precise measurements of the C-Br and C-F bond lengths. The analysis of related halogenated heterocycles, such as 2,4-dibromothiazole, demonstrates the power of this technique. researchgate.net In the case of 2,4-dibromothiazole, X-ray crystallography revealed a disordered crystal structure where molecules were randomly oriented. researchgate.net Such detailed insights are crucial for understanding the physical properties of the solid material.

The study of fluorinated pyridine derivatives by X-ray crystallography has shown how fluorine substitution can influence crystal packing, leading to arrangements that vary from herringbone patterns to parallel stacking of the molecules. researchgate.net For derivatives of this compound, X-ray crystallography can be used to:

Unambiguously determine the regioselectivity of a reaction, confirming which bromine atom has been substituted.

Analyze the planarity of the molecule and the dihedral angles between the pyridine ring and any new substituent groups. redalyc.org

Identify and characterize intermolecular interactions, which can play a significant role in the material's properties. For instance, halogen bonding, an interaction involving a halogen atom, has been observed to dominate the crystal structure of some brominated heterocycles. researchgate.net

Table 3: Illustrative Crystal Data Parameters from X-ray Crystallography (Based on data for a related dibrominated heterocycle, 2,4-Dibromothiazole)

| Parameter | Example Value | Significance for this compound | Source |

| Crystal System | Orthorhombic | Defines the basic symmetry of the crystal lattice. | researchgate.net |

| Space Group | Fmm2 | Describes the symmetry elements within the unit cell. | researchgate.net |

| Unit Cell Dimensions (a, b, c) | a = 6.700 Å, b = 16.21 Å, c = 5.516 Å | Defines the size and shape of the repeating unit in the crystal. | researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.